molecular formula C20H19Cl2N3 B6347582 4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine CAS No. 1354926-80-9

4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

Cat. No. B6347582
CAS RN: 1354926-80-9
M. Wt: 372.3 g/mol
InChI Key: HYBYTFMHNAUGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine (4-TBP) is a synthetic compound that has been studied for its potential therapeutic uses. It has been investigated for its ability to modulate the activity of various biochemical pathways, as well as its potential to act as a drug target. 4-TBP has been found to have interesting properties and potential applications in the fields of medicine, pharmacology, and biotechnology.

Scientific Research Applications

4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been studied for its potential therapeutic uses. It has been investigated as an anti-cancer agent, as well as an anti-inflammatory agent. It has also been studied for its ability to modulate the activity of various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction. In addition, 4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been tested for its potential to act as a drug target, in particular for the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an antagonist for several G-protein coupled receptors, including the adenosine A2A receptor, the serotonin 5-HT1A receptor, and the GABAB receptor. In addition, 4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been found to modulate the activity of various enzymes and other proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine can modulate the activity of various enzymes and proteins involved in signal transduction pathways, including those involved in cell proliferation, apoptosis, and inflammation. In addition, 4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been found to act as an antagonist for several G-protein coupled receptors, including the adenosine A2A receptor, the serotonin 5-HT1A receptor, and the GABAB receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine in laboratory experiments include its availability, its low cost, and its ability to modulate the activity of various biochemical pathways. Its ability to act as an antagonist for several G-protein coupled receptors also makes it a useful tool for studying drug target interactions. However, 4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has some drawbacks as well. Its effects are relatively short-lived, and it has been found to have some toxicity in cell culture studies.

Future Directions

Future research on 4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine should focus on further elucidating its mechanism of action, as well as its potential therapeutic applications. In particular, further studies should be conducted to determine its potential as an anti-cancer agent and its ability to modulate the activity of various biochemical pathways. Additionally, further studies should be conducted to determine its potential to act as a drug target for neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Finally, further studies should be conducted to determine its toxicity in vivo, as well as its potential side effects.

Synthesis Methods

4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine can be synthesized from a variety of starting materials. The most common method is a nucleophilic substitution reaction of 4-tert-butylphenol with 3,4-dichlorophenylpyrimidine in the presence of an acid catalyst. The reaction proceeds in aqueous solution, yielding 4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine as the product after purification.

properties

IUPAC Name

4-(4-tert-butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3/c1-20(2,3)14-7-4-12(5-8-14)17-11-18(25-19(23)24-17)13-6-9-15(21)16(22)10-13/h4-11H,1-3H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBYTFMHNAUGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-Butylphenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

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